molecular formula C25H20N4O3S B3925207 4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid

4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid

Cat. No.: B3925207
M. Wt: 456.5 g/mol
InChI Key: GDJSUWKILGVFCJ-UHFFFAOYSA-N
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Description

4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfanyl donor reacts with the intermediate compound.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the triazino-benzoxazepine core, typically through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazino-benzoxazepine core.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol
  • methyl 4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate
  • 2-ethoxy-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol

Uniqueness

4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-15-6-8-16(9-7-15)14-33-25-27-23-21(28-29-25)19-4-2-3-5-20(19)26-22(32-23)17-10-12-18(13-11-17)24(30)31/h2-13,22,26H,14H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJSUWKILGVFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid
Reactant of Route 3
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid
Reactant of Route 4
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid
Reactant of Route 6
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid

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